molecular formula C18H14N2OS B5771525 2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5771525
M. Wt: 306.4 g/mol
InChI Key: DFVAKFAZOIMLQX-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that belongs to the class of thiazole-containing benzimidazoles. It has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material sciences, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of more complex molecules, as well as a probe for detecting metal ions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the further optimization of its synthesis method to improve yields and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Additionally, its use as a fluorescent probe for detecting metal ions could be further explored, as well as its potential as a material for organic light-emitting diodes.

Synthesis Methods

The synthesis of 2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be achieved through a multistep reaction. The first step involves the condensation of 2-aminobenzimidazole with 4-ethylbenzaldehyde to form 2-(4-ethylbenzylidene)benzimidazole. The second step involves the reaction of this intermediate with 2-bromoacetic acid to form 2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. This synthesis method has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a material for organic light-emitting diodes.

properties

IUPAC Name

(2Z)-2-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-2-12-7-9-13(10-8-12)11-16-17(21)20-15-6-4-3-5-14(15)19-18(20)22-16/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVAKFAZOIMLQX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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